molecular formula C9H7ClO3 B13990743 6-Chloro-2-methyl-1,3-benzodioxin-4-one CAS No. 63917-57-7

6-Chloro-2-methyl-1,3-benzodioxin-4-one

Cat. No.: B13990743
CAS No.: 63917-57-7
M. Wt: 198.60 g/mol
InChI Key: UWKGXWZKOXUGDG-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-1,3-benzodioxin-4-one is an organic compound with the molecular formula C9H7ClO3. It is a member of the benzodioxin family, characterized by a dioxin ring fused to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-1,3-benzodioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is mediated by copper(I) iodide and sodium bicarbonate in acetonitrile. This method allows for the direct synthesis of 1,3-benzodioxin-4-one derivatives at room temperature .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-1,3-benzodioxin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzodioxin derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

6-Chloro-2-methyl-1,3-benzodioxin-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-1,3-benzodioxin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-methyl-1,3-benzodioxin-4-one is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the benzodioxin ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

63917-57-7

Molecular Formula

C9H7ClO3

Molecular Weight

198.60 g/mol

IUPAC Name

6-chloro-2-methyl-1,3-benzodioxin-4-one

InChI

InChI=1S/C9H7ClO3/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-5H,1H3

InChI Key

UWKGXWZKOXUGDG-UHFFFAOYSA-N

Canonical SMILES

CC1OC2=C(C=C(C=C2)Cl)C(=O)O1

Origin of Product

United States

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